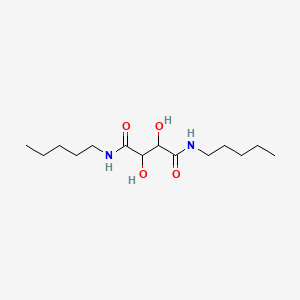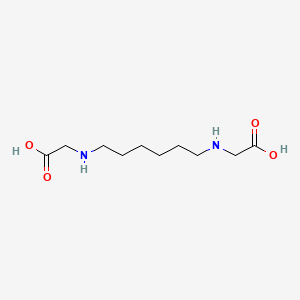
2-(4-((4-(((p-Tolyl)sulphonyl)oxy)-m-tolyl)azo)anilino)-5-nitrobenzenesulphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-((4-(((p-Tolyl)sulphonyl)oxy)-m-tolyl)azo)anilino)-5-nitrobenzenesulphonic acid is a complex organic compound known for its applications in various scientific fields. It is characterized by the presence of multiple functional groups, including sulphonyl, azo, and nitro groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((4-(((p-Tolyl)sulphonyl)oxy)-m-tolyl)azo)anilino)-5-nitrobenzenesulphonic acid typically involves multiple steps. One common method includes the diazotization of an aromatic amine followed by azo coupling with another aromatic compound. The sulphonyl group is introduced through sulphonation reactions, and the nitro group is added via nitration.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch processes. The reaction conditions are carefully controlled to ensure high yield and purity. Parameters such as temperature, pressure, and pH are optimized to facilitate the desired chemical transformations.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form amines.
Reduction: The azo group can be reduced to form corresponding amines.
Substitution: The sulphonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are frequently used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly employed.
Major Products Formed
Oxidation: Formation of nitroanilines.
Reduction: Formation of aromatic amines.
Substitution: Formation of sulphonamide derivatives.
Scientific Research Applications
2-(4-((4-(((p-Tolyl)sulphonyl)oxy)-m-tolyl)azo)anilino)-5-nitrobenzenesulphonic acid has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a dye intermediate.
Biology: Employed in biochemical assays and as a staining agent.
Medicine: Investigated for potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The compound exerts its effects through various molecular interactions:
Molecular Targets: It can interact with enzymes and proteins, altering their activity.
Pathways Involved: It may participate in redox reactions and electron transfer processes, influencing cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-((4-(((p-Tolyl)sulphonyl)oxy)-m-tolyl)azo)anilino)-5-nitrobenzenesulphonic acid
- Sodium 2-[4-[[4-[[(p-tolyl)sulphonyl]oxy]-3-tolyl]azo]anilino]-5-nitrobenzenesulphonate
Uniqueness
The presence of multiple functional groups in this compound makes it unique compared to other similar compounds. Its specific combination of sulphonyl, azo, and nitro groups imparts distinct chemical reactivity and applications.
Properties
CAS No. |
93892-25-2 |
|---|---|
Molecular Formula |
C26H22N4O8S2 |
Molecular Weight |
582.6 g/mol |
IUPAC Name |
2-[4-[[3-methyl-4-(4-methylphenyl)sulfonyloxyphenyl]diazenyl]anilino]-5-nitrobenzenesulfonic acid |
InChI |
InChI=1S/C26H22N4O8S2/c1-17-3-11-23(12-4-17)40(36,37)38-25-14-9-21(15-18(25)2)29-28-20-7-5-19(6-8-20)27-24-13-10-22(30(31)32)16-26(24)39(33,34)35/h3-16,27H,1-2H3,(H,33,34,35) |
InChI Key |
QOSNGQJTAXLIEU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)N=NC3=CC=C(C=C3)NC4=C(C=C(C=C4)[N+](=O)[O-])S(=O)(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


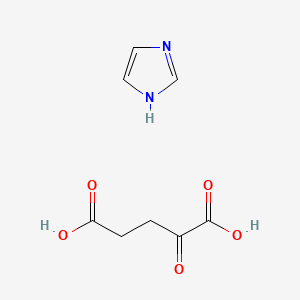
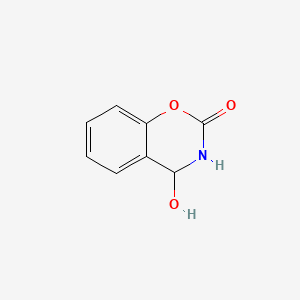
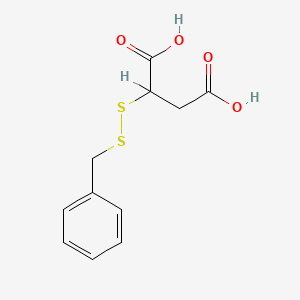
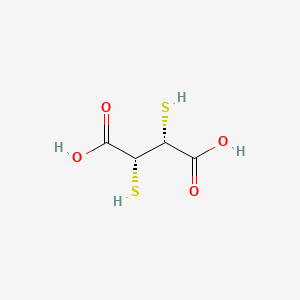


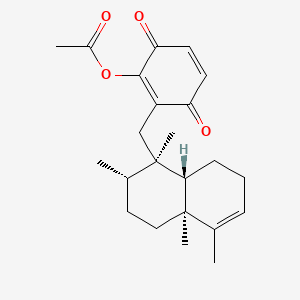
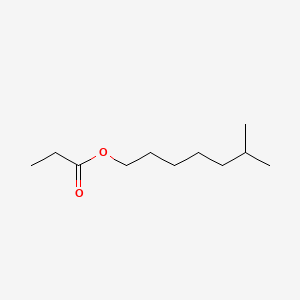
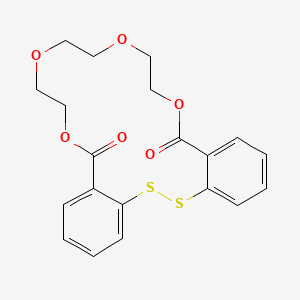
![2,2'-{Propane-2,2-diylbis[(2,6-dichloro-4,1-phenylene)oxy]}di(ethan-1-ol)](/img/structure/B12800327.png)
